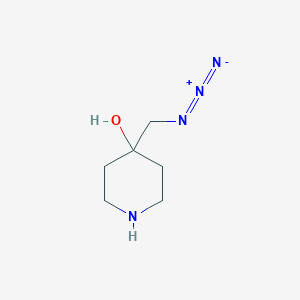

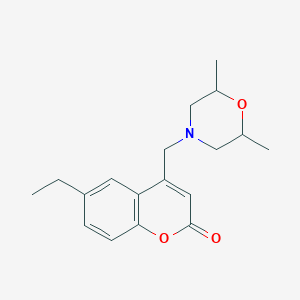

4-(Azidomethyl)piperidin-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(Azidomethyl)piperidin-4-ol” is a derivative of piperidin-4-ol . Piperidin-4-ol derivatives have been synthesized and evaluated for potential treatment of HIV . They were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of piperidin-4-ol derivatives can be analyzed using techniques such as 1H NMR, 13C NMR, MS, and elemental analysis . These techniques provide detailed information about the molecular structure of the compound .Chemical Reactions Analysis

Piperidines are involved in a variety of intra- and intermolecular reactions that lead to the formation of various piperidine derivatives . These reactions are crucial in the synthesis of piperidin-4-ol derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of piperidin-4-ol derivatives can be analyzed using various techniques such as 1H NMR, 13C NMR, MS, and elemental analysis . These techniques provide detailed information about the physical and chemical properties of the compound .科学的研究の応用

Synthesis of Polyhydroxylated Piperidines and Aza-C-Linked Disaccharide Derivatives : Polyhydroxylated piperidines, derived from compounds like 4-(Azidomethyl)piperidin-4-ol, are inhibitors of oligosaccharide processing enzymes. They are used in synthesizing aza-C-linked disaccharide mimetics, which are potent inhibitors of glycosidases and glycosyltransferases. These compounds have potential as tools in chemical genetic investigations (Kennedy, Nelson, & Perry, 2005).

Iron-Catalyzed Reactions in Organic Synthesis : Piperidines like this compound are key in iron-catalyzed aza-Prins cyclization, which is crucial for synthesizing azacycles used in drug discovery. This process involves the generation of γ-unsaturated-iminium ion and its nucleophilic attack, leading to the formation of important pharmacophores (Bolm, Legros, Le Paih, & Zani, 2004).

Synthesis of Antimycobacterial Spiro-Piperidin-4-Ones : Piperidin-4-ol derivatives are synthesized for their antimycobacterial properties. They show significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis, indicating their potential in treating tuberculosis (Kumar et al., 2008).

Tandem Aza[4 + 2]/Allylboration : This process, involving α-hydroxyalkyl piperidine units, is used for the stereocontrolled synthesis of polysubstituted piperidine derivatives. These compounds are found in several alkaloids and azasugar analogues, and the reaction offers a valuable tool in combinatorial chemistry and natural product synthesis (Tailor & Hall, 2000).

Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines : This method uses secondary piperidines as pharmaceutical building blocks, enabling the cyanation of the heterocycle adjacent to nitrogen. It's a crucial step in the synthesis of unnatural amino acids and drug development (Lennox et al., 2018).

Reversible Fluorescence Probe for Detection of ClO(-)/AA Redox Cycle : 4-Amino-2,2,6,6-tetramethyl-piperidin-1-ol, a derivative, is used in a reversible fluorescent probe for cyclic detection of ClO(-)/AA in aqueous solutions and living cells. This has implications in biochemical analysis and medical diagnostics (Wang, Ni, & Shao, 2016).

作用機序

Target of Action

The primary targets of 4-(Azidomethyl)piperidin-4-ol are chemokine receptors, specifically the CCR5 receptor . The CCR5 receptor is a seven transmembrane G-protein coupled receptor family member and is essential for HIV-1 entry into cells .

Mode of Action

this compound interacts with its targets by anchoring to the CCR5 receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, a common feature of most CCR5 antagonists .

Biochemical Pathways

The compound affects the HIV-1 entry process by blocking the CCR5 receptor . This blockade prevents macrophage-tropic (R5) HIV-1 strains from infecting cells that express CCR5 . The downstream effects of this action include resistance to R5-tropic HIV-1 infection .

Pharmacokinetics

The compound’s efficient synthetic route and excellent yields suggest potential for good bioavailability .

Result of Action

The result of the compound’s action is the prevention of HIV-1 infections . By blocking the CCR5 receptor, this compound prevents HIV-1 from entering cells, thereby inhibiting the progression of the infection .

Safety and Hazards

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a lot of potential for future research and development in this area .

特性

IUPAC Name |

4-(azidomethyl)piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O/c7-10-9-5-6(11)1-3-8-4-2-6/h8,11H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAIWQAHHWEXQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CN=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

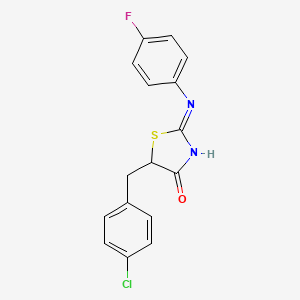

![2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2975933.png)

![[(1R,3S,3Ar,5aS,6S,9S,11aS,13aR)-1,9-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-6-yl] acetate](/img/structure/B2975940.png)

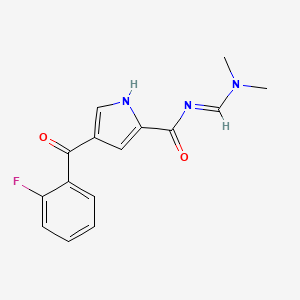

![1-(Cyclopentylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2975944.png)

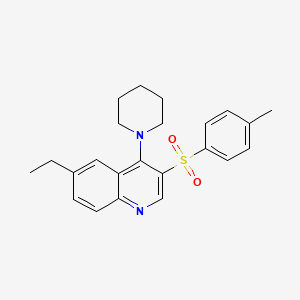

![benzo[c][1,2,5]thiadiazol-5-yl(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate](/img/structure/B2975945.png)